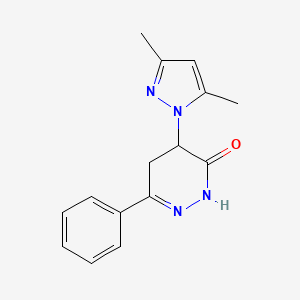![molecular formula C19H28N2O2 B6135986 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine, also known as R-1479, is a small molecule that has been studied for its potential applications in medicine. This compound is a potent inhibitor of the influenza virus and has been shown to be effective in treating various strains of the flu, including the H1N1 and H5N1 strains.
Mécanisme D'action
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine works by inhibiting the viral RNA polymerase, which is essential for the replication of the influenza virus. Specifically, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine binds to the active site of the viral RNA polymerase and prevents the incorporation of nucleotides into the growing RNA chain, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its potent antiviral activity against the influenza virus. This makes it a useful tool for studying the replication and pathogenesis of the virus. However, one limitation of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is its specificity for the influenza virus. It may not be useful for studying other viral pathogens.
Orientations Futures
Future research on 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine could focus on expanding its antiviral activity to other viral pathogens. Additionally, further studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in combination with other antiviral agents for the treatment of influenza. Finally, studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine as a prophylactic agent for preventing influenza infection.
Méthodes De Synthèse
The synthesis of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 3-(2-isoxazolidinyl)propanoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound 1-(3-(2-isoxazolidinyl)propanoyl)-2-phenylethylamine, which is then further reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine.
Applications De Recherche Scientifique
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the treatment of influenza. In vitro studies have shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is a potent inhibitor of the influenza virus, with activity against both the H1N1 and H5N1 strains. In vivo studies in animal models have also shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is effective in reducing viral titers and improving survival rates in infected animals.
Propriétés
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(11-14-21-13-5-15-23-21)20-12-4-8-18(16-20)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZPKRICMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)
![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)

![ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6135975.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)